
1-(4-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes an aromatic ring substituted with an ethanone group and an isopropyl(trifluoromethyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 4-(chloromethyl)acetophenone with isopropyl(trifluoromethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(4-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(4-(Trifluoromethyl)phenyl)ethanone: This compound lacks the isopropylamino group but shares the trifluoromethyl and ethanone functionalities.
4-(Isopropylamino)acetophenone: This compound lacks the trifluoromethyl group but contains the isopropylamino and ethanone functionalities.
Uniqueness: 1-(4-((Isopropyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to the presence of both the trifluoromethyl and isopropylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropylamino group can interact with various biological targets, making this compound a valuable tool in research and development.
Propriétés
Formule moléculaire |
C13H16F3NO |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
1-[4-[[propan-2-yl(trifluoromethyl)amino]methyl]phenyl]ethanone |
InChI |
InChI=1S/C13H16F3NO/c1-9(2)17(13(14,15)16)8-11-4-6-12(7-5-11)10(3)18/h4-7,9H,8H2,1-3H3 |
Clé InChI |
GMXXIZVTLWWFGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=C(C=C1)C(=O)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)
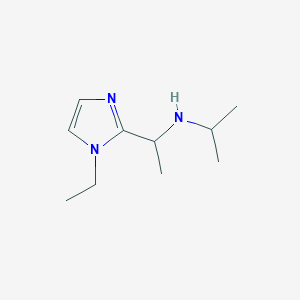
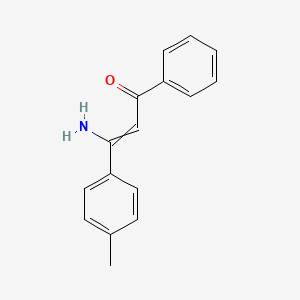
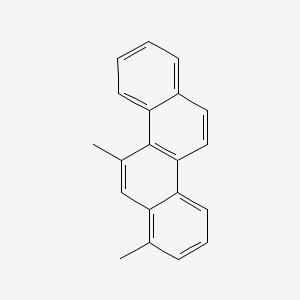
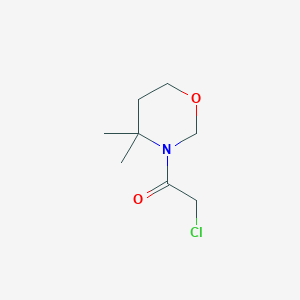

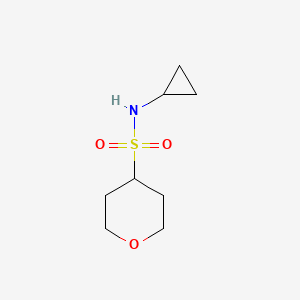
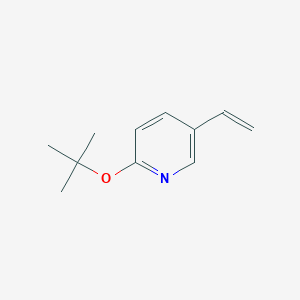
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)

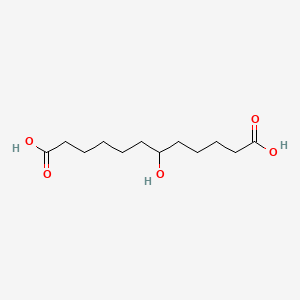

![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

